![molecular formula C23H24N4O B2871224 3-(1H-indol-3-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)propan-1-one CAS No. 2034560-88-6](/img/structure/B2871224.png)
3-(1H-indol-3-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)propan-1-one
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Description
3-(1H-indol-3-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C23H24N4O and its molecular weight is 372.472. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Chemistry and Synthesis
The novel three-carbon synthon 1-(1H-1,2, 3-benzotriazol-1-yl)-3-chloroacetone demonstrates significant potential in the synthesis of various benzothiazoles, pyrido[1,2-a]indoles, and styryl-substituted indolizines and imidazo[1,2-a]pyridines. This approach offers a general and efficient method for heterocyclizations followed by benzannelations or the attachment of arylethenyl pharmacophores, showcasing the versatility of the compound in the synthesis of complex heterocyclic structures (Katritzky et al., 2000).
Novel Spiroxindole Derivatives
A series of benzo[d]imidazol-2-yl)-1′-methyl-2-oxo-4′-phenylspiro[indoline-3,2′-pyrrolidine] and benzo[d]imidazol-2-yl)-2-oxo-7′-phenyl-3′,6′,7′,7a′-tetrahydro-1′H-spiro[indoline-3,5′-pyrrolo[1,2-c]thiazole] carbonitrile derivatives were synthesized via a 1,3-dipolar cycloaddition (1,3-DC) reaction. This process utilized azomethine ylides generated in situ from isatin/N-substituted isatin and secondary amino acids, reacting with benzo-imidazol-2-yl-3-phenylacrylonitrile as a dipolarophile. The synthesis underscores the compound's application in creating spiroxindole fused pyrrolidine and thiazolo pyrrolidine benzimidazole derivatives, with good yields and confirmed structures through spectroscopy and crystallography (N. Poomathi et al., 2015).
Biologically Active Compounds Synthesis
The compound also finds application in the synthesis of biologically active molecules, such as 3-imidazo[1,2-a]pyridin-2-yl-chromen-2-ones and indolizincs, demonstrating antitubercular, antiviral, and anticancer activities. This highlights the potential of using the compound as a precursor in the development of new therapeutic agents with significant biological efficacy (P. Kumar & V. Rao, 2005).
properties
IUPAC Name |
3-(1H-indol-3-yl)-1-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c1-16-25-21-8-4-5-9-22(21)27(16)18-12-13-26(15-18)23(28)11-10-17-14-24-20-7-3-2-6-19(17)20/h2-9,14,18,24H,10-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVQOJDHTNPELI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)CCC4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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